![molecular formula C10H13Cl2NO2 B13469443 Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride](/img/structure/B13469443.png)
Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride
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Overview
Description
Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride is a chemical compound with the molecular formula C10H13NO2Cl. It is a derivative of benzoic acid and contains an aminoethyl group and a chlorine atom attached to the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride typically involves the esterification of 3-(2-aminoethyl)-5-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the ester and chlorine groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-aminoethyl)benzoate hydrochloride: Lacks the chlorine atom, resulting in different reactivity and biological activity.
Methyl 3-(2-aminoethyl)-4-chlorobenzoate hydrochloride: The position of the chlorine atom is different, which can affect the compound’s properties.
Methyl 3-(2-aminoethyl)-5-bromobenzoate hydrochloride: Contains a bromine atom instead of chlorine, leading to variations in reactivity and biological effects.
Uniqueness
Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride is unique due to the specific positioning of the aminoethyl and chlorine groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the aminoethyl side chain allows for the formation of hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets. This interaction profile suggests potential applications in drug design where modulation of enzyme activity is desired.
Cytotoxicity and Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic properties against several cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit tumor growth effectively. For instance, compounds derived from chlorobenzoate structures have been tested against various human cancer cell lines, revealing significant anticancer activity .
Case Study: Anticancer Efficacy
A notable study investigated the cytotoxic potency of various derivatives against breast cancer cell lines, including MDA-MB-231 (triple-negative) and MCF-7 (estrogen receptor-positive). The results indicated that specific modifications in the structure of related compounds could enhance their antiproliferative effects. For example, compounds with an amino group showed improved efficacy compared to their non-amino counterparts, suggesting that this compound may also exhibit similar enhancements in activity when appropriately modified .
Structure-Activity Relationship (SAR)
The SAR studies are crucial for understanding how structural variations influence biological activity. In the context of this compound:
- Substituent Effects : Variations in the substituents on the aromatic ring and the amino group significantly impact cytotoxicity. For instance, increasing the length or branching of the side chain can enhance binding affinity to target proteins.
- Activity Correlation : Compounds with specific substituents demonstrated varying degrees of inhibition against cancer cell proliferation, with some achieving IC50 values in low micromolar ranges .
Compound | Structure | IC50 (μM) | Cancer Cell Line |
---|---|---|---|
Compound A | Methyl 3-(2-aminoethyl)-5-chlorobenzoate | 4.90 | MDA-MB-231 |
Compound B | Related derivative with additional methyl group | 3.38 | MDA-MB-231 |
Compound C | Non-amino derivative | >10 | MDA-MB-231 |
Properties
Molecular Formula |
C10H13Cl2NO2 |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
methyl 3-(2-aminoethyl)-5-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)8-4-7(2-3-12)5-9(11)6-8;/h4-6H,2-3,12H2,1H3;1H |
InChI Key |
KCHBIGYIMNRICG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CCN)Cl.Cl |
Origin of Product |
United States |
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